Thieno[3,2-b]pyridine, 2-methyl-

Catalog No.
S14360911
CAS No.
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]pyridine, 2-methyl-

Product Name

Thieno[3,2-b]pyridine, 2-methyl-

IUPAC Name

2-methylthieno[3,2-b]pyridine

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3

InChI Key

RKQWKIZYDYKFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC=N2

Thieno[3,2-b]pyridine, 2-methyl- is a heterocyclic compound characterized by a fused structure of a thiophene and a pyridine ring. This compound features a methyl group at the second position of the pyridine ring, which influences its chemical properties and biological activities. The thieno[3,2-b]pyridine framework is notable for its potential applications in pharmaceuticals and material science due to its unique electronic properties and ability to participate in various

, including:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing substitution reactions with electrophiles.
  • Cyclization Reactions: These compounds can participate in cyclization processes leading to the formation of more complex heterocycles. For instance, reactions with α-halogen compounds can yield various thieno[3,2-b]pyridine derivatives through cyclization methods involving base catalysts like sodium alkoxide .
  • Palladium-Catalyzed Couplings: These reactions are employed to synthesize new derivatives by coupling thieno[3,2-b]pyridines with aryl halides or other electrophiles under palladium catalysis .

Thieno[3,2-b]pyridine compounds exhibit significant biological activities. They have been investigated for their potential as:

  • Antitumor Agents: Various derivatives have shown promising results against human tumor cell lines, indicating their potential in cancer therapy .
  • Kinase Inhibitors: Some thieno[3,2-b]pyridines act as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression and metastasis. For example, certain derivatives have been identified as potent inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases .
  • Antimicrobial Activity: Studies suggest that these compounds may possess antimicrobial properties, making them candidates for further development in treating infectious diseases.

The synthesis of thieno[3,2-b]pyridine, 2-methyl- can be achieved through several methods:

  • One-Pot Three Component Reaction: This method involves the reaction of malononitrile, an aldehyde, and thiophenol in the presence of a base catalyst such as triethylamine. The reaction yields various thieno[3,2-b]pyridine derivatives efficiently .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for selective coupling reactions that form thieno[3,2-b]pyridines from simpler precursors under mild conditions .
  • Alkylation Reactions: Alkylation of pyridine derivatives followed by cyclization can also lead to the formation of thieno[3,2-b]pyridines with desired substituents like methyl groups at specific positions on the ring.

Thieno[3,2-b]pyridine compounds have diverse applications:

  • Pharmaceuticals: Due to their biological activities, they are being explored as potential drug candidates for cancer treatment and other therapeutic areas.
  • Material Science: Their unique electronic properties make them suitable for use in organic electronics and as components in organic light-emitting diodes (OLEDs).
  • Agricultural Chemicals: Some derivatives may find applications as agrochemicals due to their biological activity against pests and pathogens.

Research has indicated that thieno[3,2-b]pyridines interact with various biological targets:

  • Kinase Interactions: Studies have shown that these compounds can inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival.
  • Receptor Binding: Investigations into receptor binding affinities have demonstrated that certain thieno[3,2-b]pyridine derivatives can effectively modulate receptor activity, influencing cellular responses.

Thieno[3,2-b]pyridine shares structural similarities with other heterocyclic compounds but possesses unique features that distinguish it from them. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
Thieno[2,3-b]pyridineFused thiophene-pyridineDifferent fusion pattern affects reactivity and stability
Pyrido[3,2-b]thiazoleFused thiophene-thiazoleContains sulfur instead of nitrogen; different biological activity
BenzothienopyridineFused benzene-thiophene-pyridineEnhanced aromaticity; often used in organic electronics
ThienopyrimidineFused thiophene-pyrimidineExhibits different reactivity patterns; potential antiviral activity

The uniqueness of thieno[3,2-b]pyridine lies in its specific arrangement of sulfur and nitrogen atoms within the fused ring system which influences its electronic properties and biological interactions compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

149.02992040 g/mol

Monoisotopic Mass

149.02992040 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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